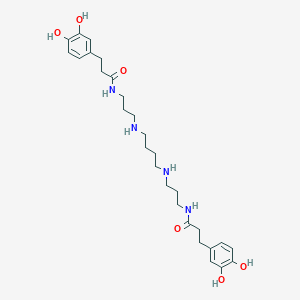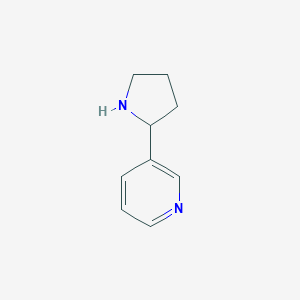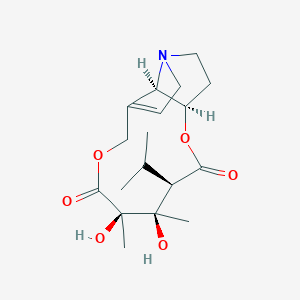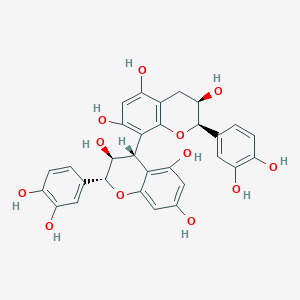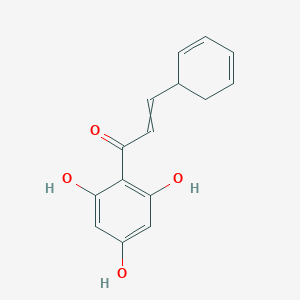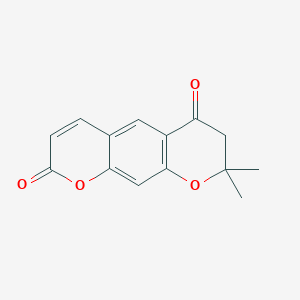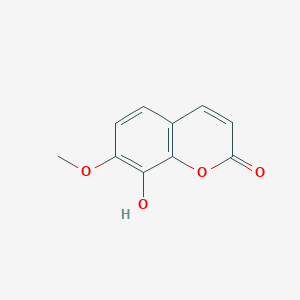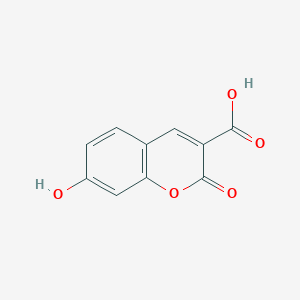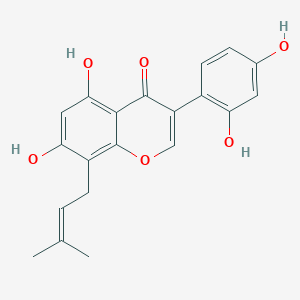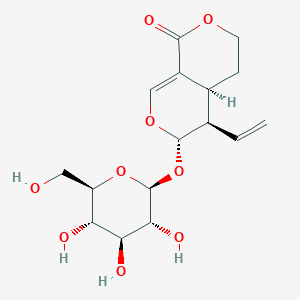
Sweroside
Übersicht
Beschreibung
Swerosid ist ein natürlich vorkommendes Iridoidglykosid, das in verschiedenen Pflanzen vorkommt, insbesondere in der Familie der Enziangewächse. Es wurde traditionell in der Kräutermedizin für seine potenziellen therapeutischen Eigenschaften verwendet, darunter antioxidative, antidiabetische und neuroprotektive Wirkungen .
Wissenschaftliche Forschungsanwendungen
Swerosid hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Referenzverbindung bei der Untersuchung von Iridoidglykosiden verwendet.
Biologie: Untersucht für seine Rolle im Pflanzenstoffwechsel und in Abwehrmechanismen.
Medizin: Für seine potenziellen therapeutischen Wirkungen untersucht, darunter antioxidative, antidiabetische und neuroprotektive Wirkungen. .
Industrie: Wird bei der Entwicklung von Naturheilprodukten und Nahrungsergänzungsmitteln eingesetzt.
Wirkmechanismus
Swerosid übt seine Wirkungen über verschiedene molekulare Ziele und Pfade aus:
Antioxidative Aktivität: Swerosid fängt reaktive Sauerstoffspezies ab, reduziert oxidativen Stress und schützt Zellen vor Schäden.
Antidiabetische Aktivität: Es hemmt Enzyme wie α-Amylase und Glucosidase, reduziert den Abbau von Kohlenhydraten und senkt den Blutzuckerspiegel.
Neuroprotektive Aktivität: Swerosid moduliert Neurotransmittersysteme und hemmt Enzyme wie Acetylcholinesterase, wodurch Neuroprotektion erzielt wird
Wirkmechanismus
Sweroside is an iridoid glycoside found in various plants, including Schenkia spicata (Gentianaceae) . It has been traditionally used for various health conditions and has recently attracted attention for its potential neuroprotective, antidiabetic, and antioxidant activities .
Target of Action
This compound interacts with several enzymes, including butyrylcholinesterase (BChE), tyrosinase, α-amylase, and glucosidase . These enzymes play crucial roles in various biological processes, such as neurotransmission, melanin synthesis, and carbohydrate digestion, respectively .
Mode of Action
This compound exerts its effects by inhibiting the activity of its target enzymes . Molecular docking studies have shown that this compound binds to these enzymes mainly through hydrogen bonds and van der Waals interactions . This binding inhibits the enzymes’ activity, leading to changes in the biochemical processes they regulate .
Biochemical Pathways
The inhibition of these enzymes by this compound affects several biochemical pathways. For instance, the inhibition of tyrosinase can lead to decreased melanin synthesis . Similarly, the inhibition of α-amylase and glucosidase can affect carbohydrate digestion and glucose absorption, potentially contributing to its antidiabetic effects .
Pharmacokinetics
While specific pharmacokinetic data on this compound is limited, it’s known that the bioavailability of a compound is crucial for its in vivo activity .
Result of Action
This compound’s antioxidant and enzyme inhibitory effects can lead to various molecular and cellular effects. For example, its antioxidant activity can help scavenge reactive oxygen species, reducing oxidative stress . Its inhibitory effects on α-amylase and glucosidase can potentially help manage diabetes by reducing glucose absorption .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with target enzymes . More research is needed to fully understand how these and other environmental factors influence this compound’s action .
Biochemische Analyse
Biochemical Properties
Sweroside interacts with several enzymes, proteins, and other biomolecules. It has shown antioxidant and inhibitory effects on enzymes such as butyrylcholinesterase (BChE) and tyrosinase . It also demonstrated inhibitory activities against α-amylase and glucosidase, enzymes involved in carbohydrate metabolism . It did not show inhibitory effects on acetylcholinesterase (AChE) .
Cellular Effects
This compound has been reported to have various effects on cells. For instance, it has been found to alleviate inflammation in lipopolysaccharide (LPS)-induced RAW264.7 cells . It inhibited cell proliferation, suppressed pro-inflammatory cytokines, and promoted anti-inflammatory cytokines .
Molecular Mechanism
Molecular docking studies of this compound on the active sites of the aforementioned enzymes, in addition to NADPH oxidase, revealed good binding affinities of this compound to these enzymes mainly through hydrogen bonds and van der Waals interactions . This suggests that this compound exerts its effects at the molecular level through these interactions.
Temporal Effects in Laboratory Settings
Further in vivo and clinical studies are required to understand the long-term effects of this compound on cellular function .
Dosage Effects in Animal Models
In a study involving zebrafish, this compound was given by immersion once daily for 8 days, along with scopolamine to cause anxiety and memory loss . The treatment with this compound significantly improved the scopolamine-induced decrease of the cholinergic system activity and brain oxidative stress
Metabolic Pathways
It has shown inhibitory activities against α-amylase and glucosidase, enzymes involved in carbohydrate metabolism . This suggests that this compound may influence metabolic pathways related to carbohydrate metabolism.
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen
Swerosid kann aus Pflanzen wie Schenkia spicata durch Extraktion und Reinigungsprozesse isoliert werden. Die Isolierung beinhaltet die Verwendung von Lösungsmitteln wie Methanol und Wasser, gefolgt von chromatografischen Techniken zur Reinigung der Verbindung .
Industrielle Produktionsmethoden
Die industrielle Produktion von Swerosid beinhaltet in der Regel die großtechnische Extraktion aus pflanzlichen Quellen. Der Prozess umfasst die Ernte des Pflanzenmaterials, das Trocknen und Mahlen, gefolgt von der Lösungsmittelextraktion und Reinigung unter Verwendung von Techniken wie Hochleistungsflüssigkeitschromatographie .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Swerosid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Swerosid kann je nach verwendetem Oxidationsmittel zu verschiedenen Produkten oxidiert werden.
Reduktion: Reduktionsreaktionen können die glykosidische Bindung oder die Iridoidstruktur verändern.
Substitution: Swerosid kann Substitutionsreaktionen eingehen, insbesondere an der glykosidischen Einheit.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden oft verwendet.
Substitution: Verschiedene Nucleophile können unter milden Bedingungen für Substitutionsreaktionen verwendet werden.
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann Oxidation zur Bildung von Aldehyden oder Carbonsäuren führen, während Reduktion Alkohole ergeben kann .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Swertiamarin: Ein weiteres Iridoidglykosid mit anticholinerger Aktivität.
Gentiopicrosid: Bekannt für seine leberschützenden Eigenschaften.
Loganinsäure: Ein Secoiridoidglykosid mit verschiedenen biologischen Aktivitäten
Einzigartigkeit von Swerosid
Swerosid ist einzigartig aufgrund seines breiten Spektrums an biologischen Aktivitäten, einschließlich seiner starken antioxidativen, antidiabetischen und neuroprotektiven Wirkungen. Seine Fähigkeit, mit mehreren molekularen Zielen zu interagieren, macht es zu einer vielseitigen Verbindung in der wissenschaftlichen Forschung und bei potenziellen therapeutischen Anwendungen .
Eigenschaften
IUPAC Name |
(3S,4R,4aS)-4-ethenyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O9/c1-2-7-8-3-4-22-14(21)9(8)6-23-15(7)25-16-13(20)12(19)11(18)10(5-17)24-16/h2,6-8,10-13,15-20H,1,3-5H2/t7-,8+,10-,11-,12+,13-,15+,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJGJMKGNMDJCI-ZASXJUAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1C2CCOC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H]1[C@@H]2CCOC(=O)C2=CO[C@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70161955 | |
| Record name | Sweroside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70161955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14215-86-2 | |
| Record name | (-)-Sweroside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14215-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sweroside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014215862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sweroside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70161955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SWEROSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3YG76417O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of sweroside, and how does its interaction with these targets influence downstream signaling pathways?
A1: this compound interacts with various molecular targets, leading to diverse downstream effects. One key target is the Sirtuin1 (SIRT1) enzyme. This compound activates SIRT1 [, ], which subsequently deacetylates p65 NF-κB, a key regulator of inflammation. This deacetylation inhibits the NF-κB signaling pathway [], contributing to this compound's anti-inflammatory effects. Additionally, this compound, via SIRT1 activation, promotes FOXO1 signaling []. This compound has also been observed to modulate the Akt/BAD signaling pathway. It stimulates the phosphorylation of Akt, leading to the upregulation of BAD (Bcl-2-associated death promoter) and the inhibition of apoptosis []. Furthermore, this compound can inhibit the Keap1/Nrf2 axis []. By inhibiting Keap1, this compound promotes Nrf2 nuclear translocation, leading to the activation of antioxidant defense mechanisms [].
Q2: What is the chemical structure of this compound?
A2: this compound is a secoiridoid glucoside. Its structure comprises a glucose moiety attached to a secoiridoid aglycone. The full chemical name for this compound is (1S,4aS,5S,6S,7aS)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-7-(hydroxymethyl)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-one.
Q3: Can you provide the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C16H22O11, and its molecular weight is 390.34 g/mol.
Q4: What spectroscopic techniques are commonly employed for the structural elucidation of this compound?
A4: Various spectroscopic techniques are used to characterize this compound, including:
- Nuclear Magnetic Resonance (NMR): Both 1H and 13C NMR are frequently used to elucidate the complete structure of this compound and its metabolites [, ]. Two-dimensional NMR techniques further aid in determining connectivities and stereochemistry.
- Mass Spectrometry (MS): High-resolution mass spectrometry, such as UHPLC/Q-TOF-MS (Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Tandem Mass Spectrometry), plays a crucial role in identifying this compound and its metabolites in biological samples [, ]. Analysis of fragmentation patterns provides insights into the structure.
Q5: What are the key pharmacological effects of this compound demonstrated in in vitro and in vivo studies?
A5: this compound exhibits a range of pharmacological activities, including:
- Anti-inflammatory effects: this compound effectively suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and VCAM-1 [, , ]. It also inhibits the activation of the NLRP3 inflammasome, a crucial component of the inflammatory response [, ].
- Antioxidant effects: It effectively reduces reactive oxygen species (ROS) generation and enhances the activity of antioxidant enzymes like SOD (superoxide dismutase) and GSH (glutathione peroxidase) [, ].
- Anti-apoptotic effects: this compound protects cells from apoptosis by activating the Akt/BAD pathway [, ] and preserving mitochondrial membrane potential [].
- Anticancer effects: In vitro studies show that this compound inhibits the growth and induces apoptosis in various cancer cell lines, including glioblastoma [] and prostate cancer cells [].
Q6: What are the potential therapeutic applications of this compound being investigated?
A6: Based on its pharmacological profile, this compound is being investigated for potential therapeutic applications in various diseases, including:
- Diabetic nephropathy (DN): this compound shows promising results in alleviating DN progression in mouse models. It reduces proteinuria, attenuates podocyte injury, and decreases glomerular damage [].
- Myocardial ischemia-reperfusion (IR) injury: Pretreatment with this compound protects against myocardial IR injury in both cellular and ex vivo models. It reduces infarct size, improves cardiac function, and inhibits oxidative stress and pyroptosis [].
- Non-alcoholic steatohepatitis (NASH): this compound demonstrates potential in ameliorating NASH in a mouse model by suppressing NLRP3 inflammasome activation, reducing liver inflammation, and decreasing triglyceride accumulation and fibrosis [].
- Aconitine-induced cardiotoxicity: this compound exhibits protective effects against aconitine-induced cardiotoxicity in H9c2 cardiomyoblast cells by maintaining calcium homeostasis, stabilizing mitochondrial membrane potential, and inhibiting autophagy/apoptosis [].
- Sepsis-induced myocardial injury: this compound, particularly when delivered via mesenchymal stem cell-derived exosomes, attenuates myocardial injury in a rat model of sepsis by modulating oxidative stress and apoptosis [].
Q7: Are there any known cases of resistance to this compound in the context of its anticancer activity?
A7: The available research does not provide specific information regarding the development of resistance to this compound in cancer cells. Further investigation is needed to determine if resistance mechanisms exist and, if so, how they might be overcome.
Q8: What is the oral bioavailability of this compound?
A8: this compound exhibits low oral bioavailability, with studies reporting an absolute bioavailability of approximately 0.31% in rats [].
Q9: What are the primary routes of metabolism and excretion of this compound in animal models?
A9: Research indicates that a significant portion of this compound is excreted unchanged in the feces []. In rats, this compound undergoes both phase I and phase II metabolism, with the aglycone of this compound and its glucuronide conjugate being identified as the principal circulating metabolites []. Metabolic transformations include reduction, N-heterocyclization, and N-acetylation after deglycosylation [].
Q10: Which analytical methods are commonly employed for the quantification of this compound in biological samples?
A10: High-performance liquid chromatography (HPLC) coupled with various detection methods is widely used for the quantification of this compound. These methods include:
- HPLC-UV: HPLC coupled with ultraviolet detection is routinely employed for analyzing this compound in various matrices, including plant materials [, , , ], plasma [], and bile [].
- HPLC-MS/MS: For enhanced sensitivity and selectivity, especially in complex biological samples like plasma, HPLC coupled with tandem mass spectrometry (MS/MS) is utilized [].
Q11: Is there any information on the toxicity profile of this compound?
A11: While this compound generally exhibits a favorable safety profile in preclinical studies, comprehensive toxicological data are limited. Some studies suggest potential toxicity at high concentrations []. Rigorous safety assessments, including long-term toxicity studies, are necessary to determine its safety profile fully.
Q12: What strategies are being explored to enhance the bioavailability and therapeutic efficacy of this compound?
A12: To address the low bioavailability of this compound, researchers are investigating several strategies:
- Nanoparticle Formulation: Encapsulating this compound in nanoparticles has shown promise in improving its stability and delivery to target tissues. For example, this compound nanoparticles demonstrated enhanced anticancer activity against prostate cancer bone metastasis compared to free this compound [].
- Exosome-Based Delivery: Functionalizing mesenchymal stem cell-derived exosomes with this compound has been explored as a means to enhance its targeted delivery to cardiomyocytes, showing promising results in mitigating sepsis-induced myocardial injury [].
Q13: What is known about the stability of this compound?
A13: Limited information is available regarding the stability of this compound under various storage conditions. Further research is needed to evaluate its stability profile comprehensively, which is crucial for developing stable and effective formulations.
Q14: Are there any known drug-drug interactions associated with this compound?
A14: Currently, there is limited information available on specific drug-drug interactions involving this compound. Thorough investigations are needed to assess its potential for interactions with other medications.
Q15: What is the historical context of this compound use in traditional medicine?
A15: this compound is found in various plants traditionally used for medicinal purposes in different cultures. For example:
- Swertia pseudochinensis Hara: This plant, rich in this compound, has a long history of use in traditional Chinese medicine for treating liver disorders [].
- Pterocephalus hookeri: This plant, containing this compound as a major constituent, has been used in traditional Chinese medicine for treating rheumatoid arthritis [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


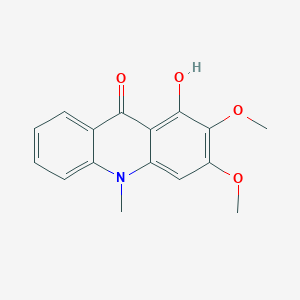
![12-Ethyl-9,19-dihydroxy-17-methoxy-14-methyl-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-4-one](/img/structure/B190307.png)
